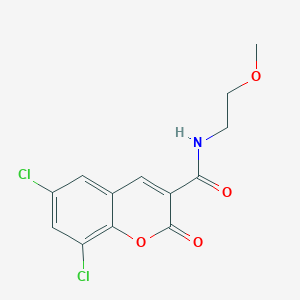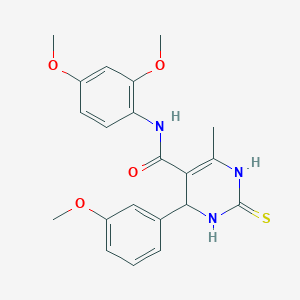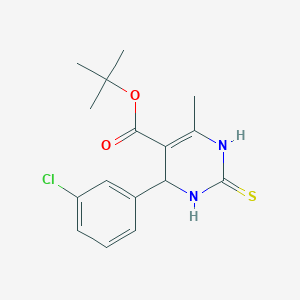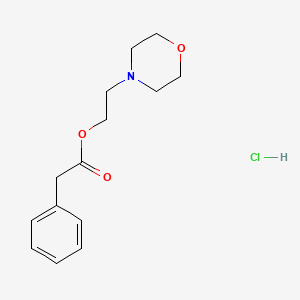
6,8-dichloro-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
6,8-dichloro-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 6,8-dichloro-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo models. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models of inflammation, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have antiviral activity against several viruses, including HIV-1 and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,8-dichloro-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs and agrochemicals. In addition, its relatively simple synthesis method and availability of commercial sources make it easily accessible for laboratory experiments.
However, there are also some limitations to the use of this compound in lab experiments. For example, its low solubility in water and some organic solvents may limit its application in certain assays. In addition, its potential toxicity and side effects need to be carefully evaluated before its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on 6,8-dichloro-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antiviral drugs needs to be explored. Third, its application as a herbicide and insecticide in agriculture requires further investigation. Finally, its use in material science for the development of organic electronics and optoelectronics needs to be explored in more detail.
In conclusion, this compound is a synthetic compound that has shown promise in various fields of science. Its broad spectrum of biological activities, relatively simple synthesis method, and availability make it an attractive candidate for further research. However, its potential toxicity and side effects need to be carefully evaluated before its use in vivo. Further studies are needed to elucidate its mechanism of action and identify its molecular targets, as well as to explore its potential as a lead compound for the development of new drugs and agrochemicals.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields of science. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In agriculture, it has been explored for its herbicidal and insecticidal properties. In material science, it has been evaluated for its potential use in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
6,8-dichloro-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4/c1-19-3-2-16-12(17)9-5-7-4-8(14)6-10(15)11(7)20-13(9)18/h4-6H,2-3H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZIRIMZWPSONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3963440.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3963458.png)

![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[2-(2,3,5,6-tetrafluorophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B3963471.png)
![3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963478.png)


![2-bromo-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3963505.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3963507.png)
![4-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3963514.png)
![2-[benzyl(methyl)amino]ethyl 4-fluorobenzoate hydrochloride](/img/structure/B3963521.png)
![2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B3963525.png)
![ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3963533.png)
![3-(4-biphenylyloxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3963534.png)